(S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid
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Overview
Description
(S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, chlorophenyl groups, and a guanidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Chlorophenyl Groups: This step often involves Friedel-Crafts alkylation using 4-chlorobenzyl chloride and a Lewis acid catalyst.
Amidation Reaction: The carboxylic acid group on the thiophene ring is converted to an amide using an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its guanidino group is particularly interesting for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the guanidino group suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of (S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid involves its interaction with specific molecular targets. The guanidino group is known to form strong hydrogen bonds and ionic interactions with biological macromolecules, which can modulate their activity. The thiophene ring and chlorophenyl groups may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-aminopentanoic acid: Similar structure but with an amino group instead of a guanidino group.
(S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-hydroxy-pentanoic acid: Similar structure but with a hydroxy group instead of a guanidino group.
Uniqueness
The uniqueness of (S)-2-(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxamido)-5-guanidinopentanoic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. The presence of the guanidino group, in particular, distinguishes it from other similar compounds and enhances its potential for scientific research and industrial applications.
Properties
Molecular Formula |
C25H26Cl2N4O3S |
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Molecular Weight |
533.5 g/mol |
IUPAC Name |
(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30)/t19-/m0/s1 |
InChI Key |
OHRIKWUZKGNQKQ-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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